XLogP3 Lipophilicity: Target Compound vs. Ibuprofen
The target compound exhibits a computed XLogP3 of 1.3, which is substantially lower than the XLogP3 of ~3.5 reported for ibuprofen [1][2]. This difference of approximately 2.2 log units indicates that the pyrazole scaffold confers markedly reduced hydrophobicity relative to the phenyl ring of ibuprofen, which may affect membrane permeability, plasma protein binding, and distribution volume.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Ibuprofen: XLogP3 ≈ 3.5 (reported range 3.50–3.64) |
| Quantified Difference | Δ XLogP3 ≈ 2.2 log units (target compound more hydrophilic) |
| Conditions | Computed values from PubChem 2021.05.07 (target) and literature/Guide to Immunopharmacology (ibuprofen) |
Why This Matters
A 100-fold difference in predicted partition coefficient changes the compound's suitability for target compartments that require lower lipophilicity, making the pyrazole analog preferable for hit-finding libraries targeting polar binding sites.
- [1] PubChem. (2024). Compound Summary for CID 84666979: 3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/84666979 View Source
- [2] Guide to Immunopharmacology. (n.d.). Ibuprofen ligand page. Retrieved from https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=722 View Source
